molecular formula C16H16N4O4 B2496632 N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034527-22-3

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2496632
CAS No.: 2034527-22-3
M. Wt: 328.328
InChI Key: LTKKUFFXGZNQSQ-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H16N4O4 and its molecular weight is 328.328. The purity is usually 95%.
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Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that belongs to a class of indole derivatives known for their diverse biological activities. This compound integrates an indole moiety and an oxalamide functional group, which are significant in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O3, with a molecular weight of 365.4 g/mol. The structure features an indole ring, a hydroxyl group, and an isoxazole moiety, contributing to its biological reactivity.

PropertyValue
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
CAS Number2034527-32-5

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. This compound has been shown to act as a serotonin receptor agonist , particularly targeting the 5-HT1D receptor, which is involved in mood regulation and anxiety responses. The binding affinity to these receptors suggests its potential use in treating neurological disorders such as depression and anxiety.

Key Mechanisms:

  • Receptor Binding : The indole structure allows for π-π stacking interactions with aromatic residues in the receptor binding sites.
  • Signal Modulation : Once bound, it can modulate neurotransmitter release, influencing various physiological processes.
  • Enzyme Interaction : The oxalamide group may interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have highlighted the potential anticancer properties of indole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented in various research articles. For instance, derivatives containing the indole scaffold have shown efficacy against breast cancer cell lines by inhibiting cell proliferation and inducing programmed cell death.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several bacterial strains. Research has demonstrated that similar oxalamide derivatives possess significant antibacterial effects, suggesting that this compound may follow suit.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. The compound's structural features suggest it could inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Serotonin Receptor Agonists :
    • A study published in Nature Reviews highlighted the role of serotonin receptor agonists in modulating mood and anxiety disorders, emphasizing compounds with similar structures to N1-(2-hydroxy...) .
  • Anticancer Research :
    • Research published in Cancer Letters reported that indole-based compounds exhibited significant cytotoxicity against various cancer cell lines, providing evidence for their use as lead compounds in drug development .
  • Antimicrobial Studies :
    • A comprehensive review in Journal of Antimicrobial Chemotherapy discussed the effectiveness of oxalamide derivatives against resistant bacterial strains, indicating potential applications for N1-(2-hydroxy...) .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-20-6-4-10-8-11(2-3-12(10)20)13(21)9-17-15(22)16(23)18-14-5-7-24-19-14/h2-8,13,21H,9H2,1H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKKUFFXGZNQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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